[2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
[2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a structurally complex compound featuring a cyclohexyl ring substituted with a 2-chloroacetylamino group, a cyclopropyl moiety, and a tert-butyl carbamate ester. This compound has been utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules . Its sterically hindered structure, combining cyclohexane and cyclopropane rings, provides unique reactivity in nucleophilic substitution and cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(11-8-9-11)13-7-5-4-6-12(13)18-14(20)10-17/h11-13H,4-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGHBHVVCBCTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexene Oxide Aminolysis
A common precursor, 2-aminocyclohexanol, is synthesized via nucleophilic ring-opening of cyclohexene oxide with ammonia or primary amines. For example:
The stereochemistry (cis/trans) is controlled by reaction temperature and solvent polarity.
Boc Protection of the Amine
The free amine is protected using tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
Critical parameters include pH control (8–9) and stoichiometric use of Boc₂O (1.1 equiv).
Chloroacetylation of the Amino Group
Deprotection and Amine Activation
The Boc group is removed using HCl/dioxane (4 M, 0°C), yielding the free amine:
Amide Bond Formation
The amine reacts with chloroacetyl chloride under basic conditions:
Triethylamine (2.5 equiv) neutralizes HCl, preventing side reactions.
Final Boc Protection and Purification
Carbamate Formation
The secondary amine undergoes Boc protection using tert-butyl chloroformate:
4-Dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction.
Crystallization and Characterization
The crude product is purified via recrystallization (ethyl acetate/hexane) and characterized by:
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 1.55–1.70 (m, 4H, cyclohexyl), 2.90 (m, 1H, cyclopropyl).
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Methods
Challenges and Optimization Opportunities
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Isomer Separation : Cis/trans cyclopropane isomers require chromatographic separation, increasing cost and time. Asymmetric catalysis could improve stereoselectivity.
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Chloroacetyl Chloride Handling : Moisture-sensitive conditions necessitate anhydrous solvents and inert atmospheres.
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Scale-Up Limitations : Low yields in cyclopropanation (60%) highlight the need for alternative catalysts (e.g., Rh complexes) .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro-acetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its role as a potential inhibitor of specific enzymes involved in the blood coagulation cascade, particularly factor Xa. Inhibitors of factor Xa are crucial for developing anticoagulant therapies, especially for treating thromboembolic disorders.
- Case Study : Research indicates that compounds similar to [2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester can effectively inhibit factor Xa activity, leading to decreased thrombin generation and potential therapeutic benefits in managing conditions such as deep vein thrombosis and pulmonary embolism .
Biochemical Research
The compound has been utilized in studies focusing on enzyme inhibition and the modulation of biochemical pathways. Its structural attributes allow it to interact with various biological targets, making it a candidate for further research into enzyme inhibitors.
- Example : In vitro studies have shown that carbamate derivatives can modulate the activity of serine proteases, which play essential roles in various physiological processes .
Drug Design and Synthesis
The synthesis of this compound serves as a model for developing new therapeutic agents. The methodologies employed in synthesizing this compound can lead to the discovery of novel drugs with improved efficacy and safety profiles.
- Research Insight : The synthetic pathways explored for this compound often involve strategic modifications to enhance solubility and bioavailability, critical factors in drug design .
Mechanism of Action
The mechanism of action of [2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester with analogous compounds in terms of molecular features, applications, and availability.
*Calculated based on structural analysis.
Structural and Functional Analysis
Chloroacetylamino vs. Methyl-Amino Substitution: The target compound’s 2-chloroacetylamino group enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions. In contrast, the methyl-amino variant in {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester reduces reactivity due to steric hindrance, making it less suitable for reactions requiring high electrophilicity .
Halogenation Patterns :
- The dibromo-vinyl group in 1-(2,2-Dibromo-vinyl)-cyclopropyl-carbamic acid tert-butyl ester enables participation in Suzuki-Miyaura couplings, a feature absent in the target compound. This makes the dibromo derivative more valuable in synthesizing halogenated APIs .
Carbamate vs. Acetamide Backbone: 2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide lacks the carbamate ester, simplifying its metabolic stability but limiting its utility in prodrug design compared to the target compound .
Salt Form and Solubility: tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride’s hydrochloride salt improves aqueous solubility, making it preferable for catalytic applications in polar solvents .
Commercial Availability and Research Implications
- Available Alternatives: MolCore’s 1-(2,2-Dibromo-vinyl)-cyclopropyl-carbamic acid tert-butyl ester and tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride remain accessible, offering specialized reactivity for halogenation and catalysis, respectively .
Biological Activity
[2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester, with the CAS number 1353981-99-3, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₇ClN₂O₃
- Molecular Weight : 330.85 g/mol
- InChI Key : XHGHBHVVCBCTJG-UHFFFAOYNA-N
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Studies suggest that it may function as an inhibitor of specific protein kinases, similar to other compounds in its class.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
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Antiproliferative Activity
- A study evaluated the compound's effects on human tumor cell lines, demonstrating significant antiproliferative activity with IC50 values in the nanomolar range. The results indicated that the compound could inhibit cell growth effectively, suggesting its potential as an anticancer agent.
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Enzyme Targeting
- Research into the compound's mechanism revealed that it acts as a selective inhibitor of certain kinases involved in cancer progression. This aligns with findings from other studies on similar carbamate derivatives, which have shown promise in targeting cancer-related pathways.
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Neuropharmacological Effects
- Preliminary investigations suggest that this compound may affect neurotransmitter systems, potentially modulating receptors related to anxiety and depression. This indicates a broader therapeutic potential beyond oncology.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing [2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example:
Cyclopropane Ring Formation : Use cyclopropanation reagents (e.g., Simmons-Smith) to generate the cyclopropyl-carbamic acid moiety .
Chloroacetylation : React the cyclohexylamine intermediate with chloroacetyl chloride under anhydrous conditions, monitored via TLC or HPLC .
tert-Butyl Protection : Employ Boc (tert-butoxycarbonyl) groups to protect the carbamic acid functionality, using Boc anhydride in a basic environment (e.g., DMAP) .
- Critical Parameters : Maintain inert atmospheres (N₂/Ar) to prevent hydrolysis of chloroacetyl groups. Optimize reaction times to minimize side products like β-elimination .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–12) at 25–60°C. Monitor decomposition via LC-MS, focusing on cleavage of the tert-butyl ester or chloroacetyl groups .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. For example, tert-butyl carbamates typically degrade above 150°C .
- Key Insight : Chloroacetyl groups are prone to hydrolysis under alkaline conditions (>pH 9), necessitating neutral buffers for storage .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the cyclopropane ring in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropane ring to predict ring-opening reactions under strain or electrophilic attack. Software like Gaussian or ORCA can model transition states .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric effects from the cyclohexyl group on cyclopropane reactivity. Tools like GROMACS or AMBER are recommended .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with nucleophiles like thiols) .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for diastereomers of this compound be resolved?
- Methodological Answer :
- Advanced NMR Techniques :
- Use NOESY/ROESY to identify spatial proximity between protons on the cyclohexyl and cyclopropyl groups, resolving axial/equatorial conformations .
- Employ ¹³C-DEPT or HSQC to assign stereochemistry-dependent carbon environments.
- X-ray Crystallography : If crystalline derivatives can be obtained, single-crystal diffraction provides unambiguous stereochemical assignments .
- Case Study : Discrepancies in tert-butyl group splitting in ¹H-NMR may arise from restricted rotation; variable-temperature NMR can confirm this .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of tert-butyl carbamate derivatives?
- Methodological Answer :
- Meta-Analysis Framework :
| Factor | Possible Source of Contradiction | Resolution Strategy |
|---|---|---|
| Purity | Impurities (e.g., residual chloroacetyl chloride) skew bioassays | Validate purity via HPLC (>95%) and elemental analysis . |
| Solvent Effects | DMSO vs. aqueous buffers alter solubility/reactivity | Standardize solvent systems across studies. |
| Assay Conditions | Varying pH or temperature in enzymatic assays | Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) . |
Safety and Handling Protocols
Q. What are the recommended engineering controls for handling chloroacetyl-containing intermediates during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods with face velocity ≥0.5 m/s to prevent inhalation of volatile chloroacetyl chloride .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and safety goggles. For prolonged exposure, use respirators with OV/AG/P99 cartridges .
- Spill Management : Neutralize spills with sodium bicarbonate (1:10 w/w) to deactivate chloroacetyl groups before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
